molecular formula C16H18N2O2S2 B5660287 7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine

7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B5660287
M. Wt: 334.5 g/mol
InChI Key: YCZMMIGGYVGJHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as 7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine often involves multiple steps, including esterification, intramolecular reactions, and amidation processes. For example, a practical synthesis method for a related orally active CCR5 antagonist involves esterification followed by a Claisen type reaction and a Suzuki−Miyaura reaction, highlighting the intricacy of synthesizing such molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one is determined using techniques such as single-crystal X-ray diffraction and spectroscopy. These compounds often exhibit complex geometries and bonding patterns, as seen in the structural analysis of related benzazepine derivatives (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such molecules can vary widely, involving processes like N-demethylation, hydroxylation, and glucuronidation. These reactions are crucial for understanding the molecule's behavior in biological systems and its potential applications in research (Nordholm et al., 1992).

properties

IUPAC Name

(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-20-13-4-3-11-5-7-18(8-6-12(11)9-13)15(19)14-10-22-16(17-14)21-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZMMIGGYVGJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(CC2)C(=O)C3=CSC(=N3)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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